molecular formula C11H14ClNO3S B12124990 4-(4-Chloro-2-methylbenzenesulfonyl)morpholine

4-(4-Chloro-2-methylbenzenesulfonyl)morpholine

Cat. No.: B12124990
M. Wt: 275.75 g/mol
InChI Key: FKJPPTLZAZISDR-UHFFFAOYSA-N
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Description

4-(4-Chloro-2-methylbenzenesulfonyl)morpholine is a chemical compound that belongs to the class of sulfonyl chlorides It is characterized by the presence of a morpholine ring attached to a 4-chloro-2-methylbenzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chloro-2-methylbenzenesulfonyl)morpholine typically involves the reaction of 4-chloro-2-methylbenzenesulfonyl chloride with morpholine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

4-chloro-2-methylbenzenesulfonyl chloride+morpholineThis compound\text{4-chloro-2-methylbenzenesulfonyl chloride} + \text{morpholine} \rightarrow \text{this compound} 4-chloro-2-methylbenzenesulfonyl chloride+morpholine→this compound

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes the use of high-purity reagents, controlled temperature, and pressure conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chloro-2-methylbenzenesulfonyl)morpholine undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols.

    Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives.

Scientific Research Applications

4-(4-Chloro-2-methylbenzenesulfonyl)morpholine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Chloro-2-methylbenzenesulfonyl)morpholine involves its interaction with specific molecular targets. The sulfonyl chloride group can react with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This interaction can affect various biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-methylbenzenesulfonyl chloride
  • 4-Chloro-2-methylbenzenesulfonamide
  • 4-Chloro-2-methylbenzenesulfonic acid

Uniqueness

4-(4-Chloro-2-methylbenzenesulfonyl)morpholine is unique due to the presence of both a morpholine ring and a sulfonyl chloride group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C11H14ClNO3S

Molecular Weight

275.75 g/mol

IUPAC Name

4-(4-chloro-2-methylphenyl)sulfonylmorpholine

InChI

InChI=1S/C11H14ClNO3S/c1-9-8-10(12)2-3-11(9)17(14,15)13-4-6-16-7-5-13/h2-3,8H,4-7H2,1H3

InChI Key

FKJPPTLZAZISDR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)S(=O)(=O)N2CCOCC2

Origin of Product

United States

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